8-nitro-2,3,4,5-tetrahydro-1H-1,5-methano-3-benzazepin-7-amine

Vue d'ensemble

Description

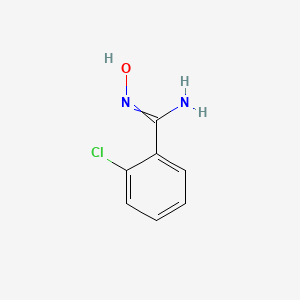

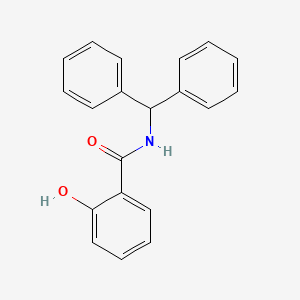

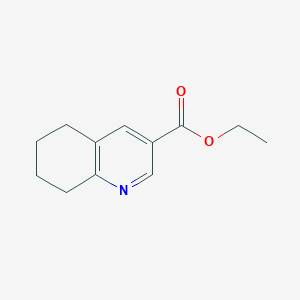

“8-nitro-2,3,4,5-tetrahydro-1H-1,5-methano-3-benzazepin-7-amine” is a compound with the molecular formula C11H13N3O2 . It is also known as NTB or aminodorex. It is an impurity of Varenicline, a partial agonist of the nicotinic receptor used for smoking cessation .

Synthesis Analysis

A general approach to preparing 1,5-methano-2,3,4,5-tetrahydro-1H-3-benzazepine involves converting an indanone or tetralone to a cyanohydrin, which is subjected to hydrogenolysis followed by lactamization and reduction .Molecular Structure Analysis

The compound has a racemic stereochemistry with two defined stereocenters . It contains a total of 31 bonds, including 18 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, and 6 aromatic bonds .Chemical Reactions Analysis

The compound can undergo nitration to form both possible nitro isomers, though the substitution at C-9 is favored .Physical And Chemical Properties Analysis

The compound has a molecular weight of 219.24 g/mol . It contains various functional groups including a primary amine (aromatic), and a nitro group .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Research on compounds related to "8-nitro-2,3,4,5-tetrahydro-1H-1,5-methano-3-benzazepin-7-amine" focuses on their synthesis and chemical properties. For example, 1,2-oxazines and benzoxazines, which are structurally similar due to the presence of nitrogen and oxygen atoms in a heterocyclic ring, have been synthesized through various methods, including the dehydration of dihydroxy-derivatives and cyclization reactions. These compounds are significant due to their applications as electrophiles in synthesis and their potential as chiral synthons (Sainsbury, 1991) M. Sainsbury.

Catalytic Reduction Applications

The selective catalytic reduction of aromatic nitro compounds to aromatic amines using carbon monoxide demonstrates the importance of nitro derivatives in chemical synthesis. This process, vital for creating various aromatic amines, showcases the utility of nitro compounds in industrial applications (Tafesh & Weiguny, 1996) A. M. Tafesh, J. Weiguny.

Environmental and Analytical Chemistry

In environmental and analytical chemistry, the study of organic matter sorption and desorption on solid-phase extraction media emphasizes the significance of understanding the behavior of complex organic compounds, including nitro-derivatives. This knowledge is crucial for identifying precursors to environmental contaminants and understanding their formation mechanisms (Hanigan et al., 2016) D. Hanigan, X. Liao, Jinwei Zhang, P. Herckes, P. Westerhoff.

Pharmaceutical Research

Pharmaceutical research on 3-benzazepines, which share a structural motif with the compound of interest, has explored their biological activity, including cytotoxic effects on certain cancer cells and potential as multi-drug resistance (MDR) reversing agents. This highlights the relevance of structurally complex nitrogen-containing compounds in developing new therapeutic agents (Kawase et al., 2000) M. Kawase, S. Saito, N. Motohashi.

Mécanisme D'action

Target of Action

The primary target of 8-nitro-2,3,4,5-tetrahydro-1H-1,5-methano-3-benzazepin-7-amine is the nicotinic receptor . This receptor plays a crucial role in the nervous system, mediating the actions of acetylcholine, a neurotransmitter.

Mode of Action

8-nitro-2,3,4,5-tetrahydro-1H-1,5-methano-3-benzazepin-7-amine acts as a partial agonist of the nicotinic receptor This partial activation can help reduce both the desire for and the pleasure of cigarettes .

Biochemical Pathways

The compound’s interaction with the nicotinic receptor affects the cholinergic pathway . This pathway involves the neurotransmitter acetylcholine and plays a key role in many physiological functions, including muscle movement, breathing, heart rate, learning, and memory.

Pharmacokinetics

As a derivative of varenicline, it may share similar adme (absorption, distribution, metabolism, and excretion) properties . These properties can impact the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

By partially activating the nicotinic receptor, 8-nitro-2,3,4,5-tetrahydro-1H-1,5-methano-3-benzazepin-7-amine can help reduce the desire for and pleasure of cigarettes . This can lead to a decrease in smoking behavior, making it a potential aid in smoking cessation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 8-nitro-2,3,4,5-tetrahydro-1H-1,5-methano-3-benzazepin-7-amine. For instance, the compound’s stability could be affected by pH levels, as suggested by studies on similar compounds . Additionally, individual factors such as a person’s metabolic rate and overall health can also influence the compound’s efficacy and action.

Propriétés

IUPAC Name |

5-nitro-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-trien-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c12-10-2-8-6-1-7(5-13-4-6)9(8)3-11(10)14(15)16/h2-3,6-7,13H,1,4-5,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWGRPOMNPQPMCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CNCC1C3=CC(=C(C=C23)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-nitro-2,3,4,5-tetrahydro-1H-1,5-methano-3-benzazepin-7-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B3333180.png)

![(3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B3333189.png)

![4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3H)-one hydrochloride](/img/structure/B3333229.png)